molecular formula C11H17N B12288005 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile

Cat. No.: B12288005
M. Wt: 163.26 g/mol
InChI Key: WNNYEGNBTUCESQ-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile is a bicyclic compound with a unique structure that includes a nitrile group. This compound is known for its stability and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2,6,6-trimethylbicyclo[3.1.1]heptane with cyanogen bromide in the presence of a base. The reaction is carried out at low temperatures to ensure the stability of the nitrile group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides stability and rigidity, allowing for precise interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethylbicyclo[3.1.1]heptane: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2,6,6-Trimethylbicyclo[3.1.1]heptane-3-one: Contains a ketone group instead of a nitrile group, leading to different reactivity and applications.

Uniqueness

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile is unique due to its nitrile group, which provides additional reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNYEGNBTUCESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC1C2(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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